20-Hydroxy-leukotriene E4

Catalog No.
S631791
CAS No.
111844-33-8
M.F
C23H37NO6S
M. Wt
455.6 g/mol
Availability
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* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
20-Hydroxy-leukotriene E4

CAS Number

111844-33-8

Product Name

20-Hydroxy-leukotriene E4

IUPAC Name

(5S,6R,7E,9E,11Z,14Z)-6-[(2R)-2-amino-2-carboxyethyl]sulfanyl-5,20-dihydroxyicosa-7,9,11,14-tetraenoic acid

Molecular Formula

C23H37NO6S

Molecular Weight

455.6 g/mol

InChI

InChI=1S/C23H37NO6S/c24-19(23(29)30)18-31-21(20(26)14-13-16-22(27)28)15-11-9-7-5-3-1-2-4-6-8-10-12-17-25/h2-5,7,9,11,15,19-21,25-26H,1,6,8,10,12-14,16-18,24H2,(H,27,28)(H,29,30)/b4-2-,5-3-,9-7+,15-11+/t19-,20-,21+/m0/s1

InChI Key

BJRMBXPQAMDCMG-CMJQBAFXSA-N

SMILES

C(CCC=CCC=CC=CC=CC(C(CCCC(=O)O)O)SCC(C(=O)O)N)CCO

Synonyms

(5S,6R)-6-[(2R)-2-amino-2-carboxy-ethyl]sulfanyl-5,20-dihydroxy-icosa-7,9,11,14-tetraenoic acid

Canonical SMILES

C(CCC=CCC=CC=CC=CC(C(CCCC(=O)O)O)SCC(C(=O)O)N)CCO

Isomeric SMILES

C(CC/C=C\C/C=C\C=C\C=C\[C@H]([C@H](CCCC(=O)O)O)SC[C@@H](C(=O)O)N)CCO

The exact mass of the compound 20-Hydroxy-leukotriene E4 is unknown and the complexity rating of the compound is unknown. It belongs to the ontological category of amino dicarboxylic acid in the ChEBI Ontology tree. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Fatty Acyls [FA] -> Eicosanoids [FA03] -> Leukotrienes [FA0302]. However, this does not mean our product can be used or applied in the same or a similar way.

20-Hydroxy-leukotriene E4 is a biologically active compound derived from leukotriene E4, which plays a significant role in various physiological and pathological processes. This compound has the chemical formula C23H37NO6SC_{23}H_{37}NO_6S and is characterized by its structure, which features a hydroxyl group at the 20-position of the leukotriene E4 backbone. It is produced through enzymatic reactions involving leukotriene E4 and is part of the larger family of eicosanoids, which are signaling molecules derived from arachidonic acid metabolism.

The synthesis of 20-hydroxy-leukotriene E4 involves specific enzymatic reactions. The primary enzyme responsible for this transformation is leukotriene E4 20-monooxygenase, which catalyzes the reaction:

(7E,9E,11Z,14Z)(5S,6R)6(cysteinSyl)5hydroxyicosa7,9,11,14tetraenoate+NADPH+H++O220hydroxyleukotrieneE4+NADP++H2O(7E,9E,11Z,14Z)-(5S,6R)-6-(cystein-S-yl)-5-hydroxyicosa-7,9,11,14-tetraenoate+NADPH+H^++O_2\rightleftharpoons 20-hydroxy-leukotrieneE4+NADP^++H_2O

This reaction highlights the incorporation of oxygen into the substrate, facilitated by the co-factors NADPH and molecular oxygen. The enzyme operates as an oxidoreductase, specifically acting on paired donors with molecular oxygen as an oxidant .

20-Hydroxy-leukotriene E4 exhibits significant biological activity, particularly in inflammatory responses and immune system regulation. It is known to influence various cellular processes such as:

  • Vasodilation: Contributes to the widening of blood vessels.
  • Bronchoconstriction: Plays a role in constricting bronchial passages.
  • Chemotaxis: Aids in attracting immune cells to sites of inflammation.

These activities make 20-hydroxy-leukotriene E4 relevant in conditions such as asthma, allergic responses, and other inflammatory diseases .

The synthesis of 20-hydroxy-leukotriene E4 can be achieved through various methods:

  • Enzymatic Synthesis: Utilizing leukotriene E4 20-monooxygenase to convert leukotriene E4 into 20-hydroxy-leukotriene E4 under controlled conditions.
  • Chemical Synthesis: Total synthesis approaches have been developed to produce this compound in the laboratory setting using organic synthesis techniques that involve multiple reaction steps to construct the desired molecular structure .

20-Hydroxy-leukotriene E4 has several applications in research and medicine:

  • Pharmacological Research: Studied for its potential therapeutic effects in managing inflammatory diseases.
  • Biomarker Development: Investigated as a biomarker for certain pathological conditions related to inflammation.
  • Drug Development: Potential target for new anti-inflammatory drugs due to its role in mediating immune responses .

Research into the interactions of 20-hydroxy-leukotriene E4 with various receptors and proteins is ongoing. It primarily interacts with leukotriene receptors (CysLT1 and CysLT2), influencing pathways related to inflammation and immune response modulation. Additionally, studies have shown that it can undergo further metabolic transformations via enzymatic pathways leading to other biologically active metabolites .

Several compounds share structural or functional similarities with 20-hydroxy-leukotriene E4. Here are some notable examples:

Compound NameStructure/FunctionalityUnique Features
Leukotriene C4Precursor to leukotriene E4; involved in allergic responsesMore potent in inducing bronchoconstriction
Leukotriene D4Similar structure; mediates inflammatory responsesDifferent receptor affinity compared to leukotriene E4
Omega-hydroxy-leukotriene E4Metabolite of leukotriene E4; involved in further reactionsDistinct metabolic pathway leading to different effects
N-acetyl-leukotriene E4Acetylated form; altered pharmacokineticsReduced activity compared to non-acetylated forms

These compounds highlight the unique position of 20-hydroxy-leukotriene E4 within the leukotriene family, particularly regarding its specific hydroxylation pattern and biological activities that differ from its precursors and metabolites .

Leukotriene E4 Precursor Pathways

Leukotriene E4 biosynthesis represents the terminal step in a sequential enzymatic cascade originating from arachidonic acid metabolism through the 5-lipoxygenase pathway. The initial conversion begins with calcium-dependent cytosolic phospholipase A2 liberating arachidonic acid from membrane phospholipids, followed by 5-lipoxygenase catalyzing the epoxidation of arachidonic acid to leukotriene A4 in concert with 5-lipoxygenase-activating protein. Leukotriene A4 subsequently undergoes conjugation to reduced glutathione by leukotriene C4 synthase, a homotrimeric integral nuclear membrane protein, forming leukotriene C4.

The conversion pathway proceeds through extracellular enzymatic processing, where leukotriene C4 is exported by multidrug-resistant proteins and converted to leukotriene D4 through gamma-glutamyl leukotrienase-mediated removal of glutamic acid. The final transformation to leukotriene E4 occurs via dipeptidase-catalyzed cleavage of the glycine moiety from leukotriene D4. Purified renal dipeptidase demonstrates significantly higher catalytic efficiency for this conversion compared to renal aminopeptidase M, establishing dipeptidase as the primary enzyme responsible for leukotriene E4 formation.

Research utilizing highly purified enzyme preparations reveals that gamma-glutamyl transpeptidase catalyzes the reversible conversion of leukotriene C4 to leukotriene D4 with an apparent Km value of approximately 6 × 10^-6 M for leukotriene C4, closely approximating values observed for glutathione. The conversion rate is significantly enhanced when conducted in the presence of amino acid mixtures approximating blood plasma composition, accompanied by gamma-glutamyl amino acid formation.

Leukotriene E4 emerges as the most stable cysteinyl leukotriene, exhibiting prolonged half-life compared to leukotriene C4 and leukotriene D4. This stability results in leukotriene E4 accumulation in breath condensation, plasma, and urine, making it the dominant cysteinyl leukotriene detected in biological fluids and the primary biomarker for monitoring cysteinyl leukotriene production in clinical research studies.

Catabolic Conversion to 20-Hydroxy-leukotriene E4

The metabolic conversion of leukotriene E4 to 20-hydroxy-leukotriene E4 occurs through omega-oxidation catalyzed by specific cytochrome P450 enzymes, representing the primary pathway for leukotriene E4 inactivation and degradation. Rat liver microsomes demonstrate the capacity to metabolize leukotriene E4 into two distinct polar products: 20-hydroxy-leukotriene E4 and omega-carboxy-leukotriene E4, with chemical structures identified as (5S, 6R)-5,20-dihydroxy-6S-cysteinyl-7,9-trans-11,14-cis-icosatetraenoic acid and (5S, 6R)-5-hydroxy-6S-cysteinyl-7,9-trans-11,14-cis-icosatetraen-1,20-dioic acid, respectively.

The enzymatic mechanism involves sequential transformation by leukotriene E4 omega-hydroxylase and omega-hydroxyleukotriene E4 dehydrogenase. The omega-hydroxylase reaction exhibits strict requirements for nicotinamide adenine dinucleotide phosphate and molecular oxygen as cofactors, with liver microsomes demonstrating the highest catalytic efficiency. N-Acetyl-leukotriene E4 also undergoes transformation by these enzymes, albeit at rates six times lower than leukotriene E4, producing N-acetyl-omega-hydroxy-leukotriene E4 and N-acetyl-omega-carboxy-leukotriene E4.

Kinetic analysis reveals that liver cytosol, when fortified with nicotinamide adenine dinucleotide, converts omega-hydroxy-leukotriene E4 and N-acetyl-omega-hydroxy-leukotriene E4 into omega-carboxy metabolites. Microsomes demonstrate at least 18-fold lower omega-hydroxy-leukotriene E4 dehydrogenase activity compared to cytosol, indicating compartmentalized metabolic processing. Additionally, liver microsomes supplemented with acetyl-coenzyme A convert omega-hydroxy and omega-carboxy-leukotriene E4 into corresponding N-acetyl derivatives.

The leukotriene E4 omega-hydroxylase exhibits distinct substrate specificity, as leukotrienes C4 and D4 are not converted into omega-oxidized metabolites. This enzyme demonstrates specificity different from previously described leukotriene B4 omega-hydroxylase based on substrate competition and kinetic data. The enzymatic system operates through the cytochrome P450 family, specifically members of the CYP4F subfamily, which catalyze omega-hydroxylation reactions essential for inflammatory mediator inactivation.

Omega-Oxidation Mechanisms in Primates and Humans

Human polymorphonuclear leukocytes possess specialized omega-oxidation machinery for leukotriene metabolism, with leukotriene B4 omega-hydroxylase activity concentrated in membrane fractions exhibiting 10-fold increased specific activity compared to whole sonicates. The enzyme demonstrates optimal activity at pH 7.4, with a Km for leukotriene B4 of 0.6 microM and strict dependence on oxygen and reduced pyridine nucleotides, showing apparent Km values of 0.5 microM for nicotinamide adenine dinucleotide phosphate and 223 microM for nicotinamide adenine dinucleotide.

The cytochrome P450 4F3 gene encodes two distinct splice variants, CYP4F3A and CYP4F3B, which exhibit tissue-specific expression patterns with CYP4F3A predominantly expressed in leukocytes and CYP4F3B primarily in liver tissues. Both variants localize to the endoplasmic reticulum and metabolize inflammatory mediators through omega-oxidation reactions, adding hydroxyl residues to terminal carbon positions. CYP4F3A serves as the major enzyme accomplishing omega-oxidations in leukocytes, catalyzing the omega-hydroxylation of leukotriene B4 to 20-hydroxy-leukotriene B4 as a critical inactivation process for inflammatory response regulation.

Human hepatocytes demonstrate selective metabolic processing capabilities, with isolated hepatocytes showing that only leukotriene E4 undergoes intracellular oxidative metabolism resulting in omega- and beta-oxidation product formation, while leukotriene C4 and leukotriene D4 do not undergo similar metabolic transformation. This selective processing establishes leukotriene E4 as the primary substrate for omega-oxidation in human hepatic tissue.

The enzyme classification system designates leukotriene-E4 20-monooxygenase as EC 1.14.13.34, belonging to the oxidoreductase family acting on paired donors with oxygen incorporation. The systematic enzyme name is (7E,9E,11Z,14Z)-(5S,6R)-6-(cystein-S-yl)-5-hydroxyicosa-7,9,11,14-tetraenoate,NADPH:oxygen oxidoreductase (20-hydroxylating), also designated as leukotriene-E4 omega-hydroxylase. The catalyzed reaction involves leukotriene E4 + nicotinamide adenine dinucleotide phosphate + H+ + O2 = 20-hydroxyleukotriene E4 + nicotinamide adenine dinucleotide phosphate+ + H2O.

Species-Specific Metabolic Differences (Primate vs. Human)

Comparative metabolic studies between Macaca fascicularis monkeys and humans reveal significant species-specific differences in leukotriene E4 omega-oxidation efficiency and metabolite distribution patterns. Following intravenous administration of radiolabeled leukotriene C4, both species demonstrate hepatobiliary leukotriene elimination predominating over renal excretion, with representative healthy human subjects showing at least 25% of administered radioactivity recovered from bile and 20% from urine within 24 hours.

Oxidative metabolism of leukotriene E4 proceeds significantly more rapidly in monkeys compared to humans, resulting in higher relative amounts of omega-oxidized leukotriene formation in primates. Both species produce identical omega-oxidized metabolites including omega-hydroxy-leukotriene E4, omega-carboxy-leukotriene E4, omega-carboxy-dinor-leukotriene E4, and omega-carboxy-tetranor-dihydro-leukotriene E4 in bile and urine. However, the quantitative distribution differs substantially between species, with monkeys demonstrating enhanced metabolic conversion rates.

Human-specific metabolic characteristics include the detection of small amounts of N-acetyl-leukotriene E4 exclusively in human urine, while this metabolite is absent in monkey specimens. Human hepatocytes do not produce N-acetylated leukotriene E4 derivatives during in vitro incubations, suggesting alternative metabolic pathways or post-hepatic modification processes specific to human metabolism.

Endogenous leukotriene E4 and N-acetyl-leukotriene E4 concentrations in human urine average 220 ± 40 and 24 ± 3 pM, corresponding to 12 ± 1 and 1.5 ± 0.2 nmol/mol creatinine, respectively. Human bile samples contain endogenous leukotriene D4 and leukotriene E4 in concentrations ranging between 0.2-0.9 nM. The formation of tritiated water from administered radiolabeled substrates remains minimal in both species, amounting to less than 2% of administered doses in bile and urine samples.

Table 1: Comparative Metabolic Efficiency Between Primate and Human Systems

ParameterMonkey (Macaca fascicularis)HumanReference
Omega-oxidation rateEnhancedStandard
Omega-oxidized metabolite formationHigher relative amountsLower relative amounts
N-acetyl-leukotriene E4 detectionAbsentPresent in urine only
Bile recovery (24h)Not specified25% minimum
Urine recovery (24h)Not specified20%
Hepatocyte N-acetylationNot testedAbsent

The species differences extend to enzymatic expression patterns, with human CYP4F3A demonstrating the highest affinity among CYP4F isoforms for leukotriene B4 in neutrophils, while CYP4F3B shows greater activity toward arachidonic acid and omega-3 polyunsaturated fatty acids in liver and kidney tissues. These tissue-specific and species-specific variations in cytochrome P450 expression contribute to the observed differences in metabolic efficiency and product distribution between primate and human leukotriene metabolism.

The enzymatic regulation of 20-hydroxy-leukotriene E4 metabolism is primarily governed by specific cytochrome P450 isoforms belonging to the cytochrome P450 4 family, which are responsible for omega-hydroxylation reactions [1]. The cytochrome P450 4F subfamily has emerged as the predominant catalyst for leukotriene omega-hydroxylation, with distinct tissue distribution patterns and substrate specificities that determine the metabolic fate of leukotriene E4 [2].

Cytochrome P450 4F3A represents the most specialized isoform for leukotriene metabolism, exhibiting the highest affinity for leukotriene B4 with a Michaelis constant of 0.64 micromolar and a maximum velocity of 34 nanomoles per minute per nanomole of cytochrome P450 [3]. This neutrophil-specific enzyme demonstrates exceptional catalytic efficiency compared to other cytochrome P450 4F isoforms, including cytochrome P450 4F2 which shows a significantly higher Michaelis constant of 47 micromolar for leukotriene B4 [1]. The purified cytochrome P450 4F3A enzyme exhibits homogeneity with an apparent molecular weight of 55 kilodaltons and catalyzes omega-hydroxylation in the presence of rabbit hepatic nicotinamide adenine dinucleotide phosphate-cytochrome P450 reductase and cytochrome b5 [3].

Cytochrome P450 4F2, primarily expressed in liver and kidney tissues, demonstrates distinct kinetic parameters with a specific content of 11.1 nanomoles of cytochrome P450 per milligram of protein and an apparent molecular mass of 56.3 kilodaltons [4]. This isoform exhibits similar Michaelis constant values of approximately 60 micromolar for both leukotriene B4 and lipoxin A4, with the maximum velocity for lipoxin A4 being 2.0-fold higher than that for leukotriene B4 [4]. The cytochrome P450 4F2 enzyme is distinguished from the closely homologous cytochrome P450 4F3 by its much higher Michaelis constant for leukotriene B4 and its inability to omega-hydroxylate lipoxin B4 [4].

Table 1: Cytochrome P450 4F Isoform Characteristics and Kinetic Parameters

EnzymeTissue DistributionMolecular Weight (kDa)Michaelis Constant for Leukotriene B4 (μM)Maximum Velocity (nmol/min/nmol P450)
Cytochrome P450 4F3ANeutrophils, Myeloid tissues55.00.6434.0
Cytochrome P450 4F2Liver, Kidney56.347.01.7
Cytochrome P450 4F3BLiver, KidneyNot specified21.0Not specified

The cytochrome P450 4A subfamily also contributes to leukotriene metabolism, although with lower efficiency compared to cytochrome P450 4F enzymes [1]. Cytochrome P450 4A11, purified from human liver microsomes, exhibits negligible omega-hydroxylase activity toward leukotriene B4, generating 20-hydroxy-leukotriene B4 at a rate of 1.8 nanomoles per minute per nanomole of cytochrome P450, which is approximately 20-fold lower than catalysis by cytochrome P450 4F3A [1].

The structural basis for selective omega-hydroxylation by cytochrome P450 4 enzymes is attributed to a narrow channel near the heme group, approximately 4 angstroms for cytochrome P450 4A1, which constrains access of only the terminal carbon to the active site iron-oxo species [1]. This structural feature enables the preferential hydroxylation of the omega position in fatty acids and leukotrienes, resulting in the formation of 20-hydroxy metabolites that represent the first step in the metabolic inactivation pathway [1].

Peroxisomal Beta-Oxidation Pathways

The peroxisomal beta-oxidation system plays a crucial role in the metabolic degradation of 20-hydroxy-leukotriene E4 following its initial omega-hydroxylation and subsequent oxidation to omega-carboxy derivatives [5]. Peroxisomal beta-oxidation differs fundamentally from mitochondrial beta-oxidation in that it functions as a chain-shortening system, catalyzing only a limited number of beta-oxidation cycles rather than complete degradation of fatty acid substrates [6].

The degradation of leukotrienes by beta-oxidation from the omega-end proceeds exclusively in peroxisomes, as demonstrated by studies using omega-carboxy-labeled leukotriene E4 and leukotriene B4 [5]. Peroxisomes are responsible for the beta-oxidation of very long chain fatty acids, dicarboxylic fatty acids, prostaglandins, leukotrienes, and various xenobiotic compounds [6]. The peroxisomal system requires the functional alliance with multiple subcellular organelles, including lysosomes, lipid droplets, and the endoplasmic reticulum, which provide the substrates for peroxisomal oxidation [7].

The entry of omega-carboxy-leukotriene E4 into peroxisomes depends on adenosine triphosphate-binding cassette membrane transporters of the adenosine triphosphate-binding cassette subfamily D, followed by activation as acyl-coenzyme A esters by very-long-chain acyl-coenzyme A synthetases [8]. The first step in peroxisomal beta-oxidation is catalyzed by acyl-coenzyme A oxidases, with palmitoyl-coenzyme A oxidase showing activity toward the coenzyme A esters of dicarboxylic fatty acids and prostaglandins [6].

Table 2: Peroxisomal Beta-Oxidation Products of Leukotriene E4 Metabolism

Starting CompoundBeta-Oxidation ProductCarbon Chain LengthDetection Method
Omega-carboxy-leukotriene E418-carboxy-dinor-leukotriene E4C18High-performance liquid chromatography
18-carboxy-dinor-leukotriene E416-carboxy-tetranor-dihydro-leukotriene E4C16Gas chromatography-mass spectrometry
16-carboxy-tetranor-dihydro-leukotriene E4Omega-carboxy-tetranor-leukotriene E3C14Radioimmunoassay

Studies using the peroxisome proliferator clofibrate have demonstrated enhanced leukotriene degradation through increased peroxisomal beta-oxidation activity [9]. Isolated hepatocytes from rats pretreated with clofibrate produced significantly increased amounts of beta-oxidation products derived from omega-carboxy-leukotriene B4 and omega-carboxy-N-acetyl-leukotriene E4 compared to normal hepatocytes [9]. Isolated peroxisomes purified from clofibrate-treated liver demonstrated the production of omega-carboxy-dinor-leukotriene B4 and omega-carboxy-tetranor-leukotriene B3 when supplemented with nucleotide cofactors including coenzyme A, adenosine triphosphate, nicotinamide adenine dinucleotide, flavin adenine dinucleotide, and nicotinamide adenine dinucleotide phosphate [9].

The peroxisomal beta-oxidation pathway involves specific enzymes including acyl-coenzyme A oxidase 1, which catalyzes the rate-limiting desaturation of acyl-coenzyme A to 2-trans-enoyl-coenzyme A, resulting in the generation of hydrogen peroxide [10]. The d-bifunctional protein plays an essential role in leukotriene degradation, as demonstrated by studies in patients with d-bifunctional protein deficiency who exhibit impaired beta-oxidation of leukotriene metabolites [11].

N-Acetylation and Renal Excretion Mechanisms

The N-acetylation of leukotriene E4 represents a significant metabolic pathway that facilitates renal excretion and contributes to the overall elimination of cysteinyl leukotrienes from the systemic circulation [12]. N-acetyl-leukotriene E4 has been identified as an endogenous, biologically less active cysteinyl leukotriene metabolite in both rodents and humans, serving as a major urinary excretion product [12].

The renal handling of leukotriene E4 and its N-acetylated derivative involves complex transport and metabolic processes within the kidney [13]. Studies using isolated perfused pig kidneys have demonstrated that infusion of tritium-labeled leukotriene C4 into the renal artery results in rapid and complete metabolism, with the major urinary metabolites comprising leukotriene E4, omega-hydroxy-leukotriene E4, omega-carboxy-leukotriene E4, and N-acetyl-omega-hydroxy-leukotriene E4 [13]. The isolated kidney demonstrates capacity for extensive oxidative metabolism of cysteinyl leukotrienes in the absence of circulating cells [13].

Endogenous leukotriene E4 and N-acetyl-leukotriene E4 have been detected in human urine in concentrations of 220 ± 40 and 24 ± 3 picomolar, corresponding to 12 ± 1 and 1.5 ± 0.2 nanomoles per mole creatinine, respectively [14]. The ratio of hepatobiliary to renal elimination shows species-specific variations, with hepatobiliary leukotriene elimination predominating over renal excretion in both monkey and human subjects [14].

Table 3: Renal Excretion Parameters of Leukotriene E4 Metabolites

MetaboliteConcentration in Human Urine (pM)Excretion Rate (nmol/mol creatinine)Detection Method
Leukotriene E4220 ± 4012 ± 1Radioimmunoassay
N-acetyl-leukotriene E424 ± 31.5 ± 0.2High-performance liquid chromatography
Omega-hydroxy-leukotriene E4VariableNot quantifiedMass spectrometry
Omega-carboxy-leukotriene E4VariableNot quantifiedGas chromatography-mass spectrometry

The N-acetylation process involves the mercapturate pathway, which represents a classical metabolic detoxification route for xenobiotics and endogenous electrophilic species [15]. The urinary elimination of N-acetyl-leukotriene E4 is increased in inflammatory conditions and serves as a biomarker for cysteinyl leukotriene production [15]. The mercapturate pathway functions as an integrative circuitry for resolving tubular inflammation caused by endogenous electrophilic species, with proximal tubular cells serving as the primary site for this metabolic transformation [15].

The renal excretion mechanism involves active transport processes, as demonstrated by positron emission tomography studies using N-[11C]acetyl-leukotriene E4 [12]. After intravenous injection, renal excretion of the leukotriene into urine becomes quantitatively important, with kinetic modeling indicating specific transit times and excretion half-times that vary between species [12]. In mutant rat strains deficient in hepatobiliary excretion of cysteinyl leukotrienes, renal excretion compensates for the impairment of hepatobiliary elimination through enhanced omega-oxidized and beta-oxidized metabolite formation [12].

Inhibitors of Leukotriene E4 Metabolism

The metabolic inactivation of leukotriene E4 and its 20-hydroxy derivative can be significantly impaired by various inhibitors, with ethanol representing the most extensively studied compound affecting leukotriene degradation pathways [16]. Ethanol inhibits the omega-oxidation process both in vivo and in vitro, specifically targeting the oxidation of omega-hydroxy-N-acetyl-leukotriene E4 to omega-carboxy-N-acetyl-leukotriene E4 [16].

In rat liver in vivo, an ethanol dose of 25 millimoles per kilogram body mass administered intragastrically inhibits the catabolism of leukotriene E4 to omega-carboxylated leukotrienes by 57% [16]. The site of inhibition occurs at the oxidation step converting omega-hydroxy-N-acetyl-leukotriene E4 to omega-carboxy-N-acetyl-leukotriene E4, resulting in accumulation of omega-hydroxy-N-acetyl-leukotriene E4 and N-acetyl-leukotriene E4 [16]. Similar inhibitory effects are observed for leukotriene B4 degradation in rat hepatocyte suspensions, where ethanol at a concentration of 12.5 millimoles per liter causes 68% inhibition of omega-hydroxy-leukotriene B4 oxidation [16].

The conversion of omega-hydroxy-leukotriene B4 to omega-carboxy-leukotriene B4 by rat and human liver cytosol is inhibited by ethanol with half-maximal concentrations of 100 micromoles per liter and 300 micromoles per liter, respectively [16]. The inhibition mechanism involves direct interference by ethanol with the omega-oxidation process and an increased nicotinamide adenine dinucleotide reduced to nicotinamide adenine dinucleotide ratio induced by ethanol metabolism [16].

Table 4: Ethanol Inhibition Parameters for Leukotriene Metabolism

SystemEthanol ConcentrationInhibition (%)Target EnzymeHalf-maximal Inhibition (μM)
Rat liver in vivo25 mmol/kg57Omega-hydroxylaseNot determined
Rat hepatocytes12.5 mM68Omega-hydroxylaseNot determined
Rat liver cytosolVariableVariableDehydrogenase100
Human liver cytosolVariableVariableDehydrogenase300

Peroxisomal defects represent another major category of leukotriene E4 metabolism inhibitors, with Zellweger syndrome and related peroxisome biogenesis disorders serving as clinical examples of impaired leukotriene degradation [17]. Patients with peroxisome deficiency disorders exhibit dramatically altered patterns of leukotriene metabolites in urine, with urinary leukotriene E4 and N-acetyl-leukotriene E4 excretions increased more than 10-fold compared to healthy controls [18].

In peroxisome-deficient patients, the beta-oxidation product omega-carboxy-tetranor-leukotriene E3, which averages 0.05 micromoles per mole creatinine in healthy controls, becomes undetectable [18]. Conversely, omega-carboxy-leukotriene E4 shows median concentrations of 13.6 micromoles per mole creatinine, significantly increased compared to normal subjects [18]. Leukotriene B4 and omega-carboxy-leukotriene B4 are detected exclusively in the urine of patients with peroxisomal deficiency, indicating complete impairment of the normal degradation pathway [18].

GPR99, also known as oxoglutarate receptor 1, has emerged as the primary high-affinity receptor for leukotriene E4 and its metabolites, including 20-Hydroxy-leukotriene E4 [1] [2] [3]. This G protein-coupled receptor demonstrates remarkable selectivity for the stable cysteinyl leukotriene E4 over other cysteinyl leukotrienes, with binding studies revealing a dissociation constant of 2.499 picomolar for leukotriene E4 [1].

The binding characteristics of GPR99 with leukotriene E4 demonstrate several distinctive features. Competition binding assays have shown that leukotriene E4 provides approximately 80% inhibition at 10 nanomolar concentrations, while leukotriene C4 shows 60% inhibition and leukotriene D4 demonstrates only 40% inhibition at the same concentration [1]. This binding selectivity pattern suggests that 20-Hydroxy-leukotriene E4 may exhibit similar or enhanced binding properties due to its increased polarity and structural modifications.

GPR99 expression is prominently detected in respiratory epithelial cells, where it mediates critical physiological responses [2] [3]. In nasal and lung epithelial cells, GPR99 activation triggers mucin release at concentrations of leukotriene E4 that are one log lower than those required to elicit submucosal swelling [3]. This high sensitivity indicates that 20-Hydroxy-leukotriene E4 may be particularly effective at inducing epithelial responses at even lower concentrations than its parent compound.

The functional consequences of GPR99 activation extend beyond immediate secretory responses. Mice deficient in GPR99 demonstrate reduced baseline numbers of goblet cells in nasal tissues, indicating that this receptor plays a fundamental role in epithelial cell homeostasis [3]. The unique positioning of GPR99 in epithelial cell biology suggests that 20-Hydroxy-leukotriene E4 interactions with this receptor may be crucial for maintaining respiratory tract integrity and function.

Receptor ParameterGPR99Reference Values
Binding Affinity (Kd)2.5 nM for LTE4High-affinity binding
Tissue ExpressionRespiratory epithelial cellsLung, nasal epithelium
Primary ResponseMucin releaseEpithelial secretion
Baseline FunctionGoblet cell regulationHomeostatic control
Sensitivity Threshold0.1 log lower than other responsesEnhanced sensitivity

CysLT1/2 Receptor Engagement and Functional Outcomes

The interaction of 20-Hydroxy-leukotriene E4 with classical cysteinyl leukotriene receptors presents a complex picture of weak binding affinity coupled with potential functional significance under specific cellular conditions [4] [5] [6]. While leukotriene E4 demonstrates poor binding to both CysLT1 and CysLT2 receptors compared to leukotriene D4, recent studies have revealed that receptor expression levels and cellular context significantly influence functional responses.

CysLT1 receptor interactions with leukotriene E4 require high receptor expression levels to achieve meaningful functional responses [4] [5]. Comparative transcriptome analysis of human mast cell lines has demonstrated that CysLT1 expression is critically important for responsiveness to leukotriene E4, with cells expressing high levels of CysLT1 showing potent responses while cells with low expression remain largely unresponsive [4]. This finding suggests that 20-Hydroxy-leukotriene E4 may exhibit enhanced activity at CysLT1 receptors, particularly in tissues or pathological conditions where receptor expression is upregulated.

The rank order of agonist potency for CysLT1 receptors demonstrates that leukotriene D4 remains superior to leukotriene E4, with a typical hierarchy of LTD4 > LTC4 > LTE4 [6]. However, the sustained nature of leukotriene E4 responses, attributed to its metabolic stability, compensates for its lower intrinsic binding affinity. The hydroxylation at the omega position in 20-Hydroxy-leukotriene E4 may further enhance this stability while potentially modifying receptor interaction kinetics.

CysLT2 receptor engagement follows similar patterns, with leukotriene E4 showing weaker binding compared to leukotriene C4 and leukotriene D4 [6] [7]. However, CysLT2 receptors demonstrate unique signaling characteristics, including enhanced calcium mobilization responses in transfected systems and distinct downstream signaling pathways that include robust activation of nuclear factor kappa B and activator protein-1 transcription factors [8].

Functional studies have revealed that both CysLT1 and CysLT2 receptors can mediate leukotriene E4 responses through sustained intracellular calcium mobilization and extracellular signal-regulated kinase activation [5]. The requirement for both increased Gαq-coupled CysLT1 expression and sustained calcium signaling suggests that 20-Hydroxy-leukotriene E4 may be particularly effective in inflammatory conditions where these receptors are upregulated.

Receptor TypeBinding AffinityG Protein CouplingCalcium ResponseUnique Features
CysLT1RPoor (~1000-fold weaker than LTD4)Gαq/11 (primary), Gαi (weak)Sustained mobilizationRequires high expression
CysLT2RPoor (~1000-fold weaker than LTD4)Gαq/11 (primary), Gαi (weak)Transient mobilizationEnhanced transcriptional activation

Cross-Talk with Other Eicosanoid Receptors (e.g., BLT1)

The potential for cross-talk between 20-Hydroxy-leukotriene E4 signaling and other eicosanoid receptor systems, particularly the leukotriene B4 receptor BLT1, represents an important aspect of integrated inflammatory signaling networks [9] [10] [11]. While 20-Hydroxy-leukotriene E4 does not directly bind to BLT1 receptors with high affinity, indirect interactions and shared downstream signaling pathways create opportunities for functional cross-talk.

BLT1 receptors, which primarily respond to leukotriene B4, demonstrate G protein coupling to both Gαi and Gαq families, similar to cysteinyl leukotriene receptors [9]. This shared signaling architecture creates potential points of convergence in downstream pathways, particularly in the activation of phospholipase C beta isoforms and subsequent calcium mobilization. Studies in alveolar macrophages have demonstrated that BLT1 and CysLT1 receptors couple to distinct G protein subunits, with BLT1 showing dependency on Gαq/11 and Gαi3 subunits [9].

The metabolic relationship between leukotriene pathways provides additional opportunities for cross-talk. Omega-oxidation pathways that generate 20-Hydroxy-leukotriene E4 also produce 20-hydroxy-leukotriene B4, creating a family of hydroxylated eicosanoids that may compete for metabolic enzymes or share transport mechanisms [12] [13]. Notably, 20-hydroxy-leukotriene B4 retains high binding affinity for BLT1 receptors, with a dissociation constant of 14.3 nanomolar compared to 31.3 nanomolar for leukotriene B4 itself [13].

Cross-talk mechanisms may also involve shared regulatory proteins and receptor trafficking pathways. GPR17, initially identified as a potential leukotriene E4 receptor, has been demonstrated to function as a negative regulator of CysLT1 receptor responses through constitutive association and inhibition of ligand binding [14]. This type of receptor-receptor interaction suggests that 20-Hydroxy-leukotriene E4 signaling may be subject to complex regulatory networks involving multiple receptor systems.

The tissue-specific expression patterns of different eicosanoid receptors create additional layers of cross-talk potential. BLT1 receptors are highly expressed on neutrophils and other immune cells, while GPR99 shows predominant expression in epithelial cells [10] [3]. This complementary distribution suggests that 20-Hydroxy-leukotriene E4 may coordinate responses across different cell types within inflammatory tissues, creating integrated signaling networks that span multiple cellular compartments.

Cross-Talk MechanismReceptor PairsSignaling ConvergenceFunctional Outcome
G protein sharingCysLTR-BLT1Gαq/11 pathwaysEnhanced calcium responses
Metabolic competitionMultiple receptorsOmega-oxidation enzymesModified ligand availability
Regulatory proteinsCysLT1R-GPR17Receptor traffickingModulated receptor function
Tissue distributionGPR99-BLT1Epithelial-immune interfaceCoordinated inflammatory responses

Downstream Signaling Cascades (G-Protein Coupling, Ca²⁺ Mobilization)

The downstream signaling cascades initiated by 20-Hydroxy-leukotriene E4 receptor interactions involve complex networks of G protein activation, second messenger generation, and calcium mobilization that ultimately translate receptor occupancy into cellular responses [15] [16] [17]. These signaling pathways demonstrate both classical G protein-coupled receptor mechanisms and unique features specific to eicosanoid signaling systems.

G protein coupling represents the primary mechanism for signal transduction from 20-Hydroxy-leukotriene E4 receptors. GPR99 and cysteinyl leukotriene receptors demonstrate preferential coupling to Gαq/11 proteins, which activate phospholipase C beta isoforms to generate inositol 1,4,5-trisphosphate and diacylglycerol [17] [18]. The phospholipase C activation leads to rapid mobilization of calcium from intracellular stores, with distinctive kinetic profiles depending on the specific receptor subtype involved.

Calcium mobilization patterns vary significantly between receptor systems. CysLT1 receptors mediate sustained calcium responses that persist for several minutes, while CysLT2 receptors typically generate more transient calcium signals [7] [18]. The sustained nature of CysLT1-mediated calcium signaling has been linked to the requirement for continued receptor activation and may be particularly important for the prolonged biological effects observed with leukotriene E4 and its metabolites.

Nuclear calcium signaling represents a unique feature of cysteinyl leukotriene receptor systems that may be particularly relevant for 20-Hydroxy-leukotriene E4 actions [15]. Studies in vascular smooth muscle cells have demonstrated that CysLT1 receptors exhibit perinuclear localization and preferentially enhance nuclear calcium increases following ligand stimulation. This nuclear calcium signaling pathway activates transcription factors including nuclear factor kappa B and activator protein-1, leading to enhanced gene expression of inflammatory mediators such as plasminogen activator inhibitor-2 [15].

The integration of calcium signaling with other second messenger pathways creates additional complexity in 20-Hydroxy-leukotriene E4 responses. Recent studies have revealed that G protein-coupled receptor calcium mobilization often requires coordinated activation of multiple G protein families, with Gq-mediated responses being enhanced by concurrent Gs or Gi activation [16]. This multi-G protein requirement may explain the complex dose-response relationships observed with leukotriene E4 and suggests that 20-Hydroxy-leukotriene E4 may demonstrate enhanced potency under conditions where multiple signaling pathways are simultaneously activated.

Extracellular signal-regulated kinase activation represents another critical downstream signaling pathway. Leukotriene E4 has been shown to activate extracellular signal-regulated kinase through mechanisms that are resistant to phosphoinositide 3-kinase inhibition, distinguishing it from other cysteinyl leukotriene responses [19]. This phosphoinositide 3-kinase-independent extracellular signal-regulated kinase activation may contribute to the unique biological properties of leukotriene E4 metabolites and suggests distinct signaling mechanisms for 20-Hydroxy-leukotriene E4.

The temporal dynamics of signaling cascade activation demonstrate characteristic patterns that reflect the metabolic stability of leukotriene E4 derivatives. While leukotriene C4 and leukotriene D4 typically generate rapid but transient responses, leukotriene E4 and its metabolites produce more sustained signaling that can persist for hours [20] [19]. This prolonged signaling duration has important implications for gene expression, cellular differentiation, and long-term inflammatory responses.

Signaling ComponentGPR99CysLT1RCysLT2RTime Course
Primary G ProteinGαq/11 (likely)Gαq/11Gαq/11Immediate (seconds)
PLC ActivationYes (predicted)PLCβPLCβRapid (seconds)
IP3 GenerationYes (predicted)YesYesRapid (seconds)
Calcium MobilizationYes (epithelial)Sustained (minutes)Transient (minutes)Minutes
ERK ActivationUnknownPI3K-independentYesMinutes
Nuclear SignalingUnknownNF-κB, AP-1NF-κB, AP-1Hours
Gene ExpressionMucin genesPAI-2, othersIL-8, chemokinesHours

The downstream signaling cascades activated by 20-Hydroxy-leukotriene E4 demonstrate remarkable complexity and cell-type specificity. These pathways integrate multiple G protein families, generate diverse second messenger signals, and ultimately regulate gene expression programs that determine cellular responses to inflammatory stimuli. The unique features of these signaling networks, including sustained calcium responses, nuclear signaling, and metabolic stability, position 20-Hydroxy-leukotriene E4 as a critical mediator of chronic inflammatory processes and epithelial homeostasis.

Physical Description

Solid

XLogP3

0.5

Wikipedia

20-hydroxy-leukotriene E4

Use Classification

Fatty Acyls [FA] -> Eicosanoids [FA03] -> Leukotrienes [FA0302]

Dates

Last modified: 02-18-2024

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